2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Beschreibung

Historical Development and Classification within Organoboron Chemistry

The 5-methoxy benzoxaborole derivative (C₈H₉BO₃) emerged as part of broader advancements in organoboron chemistry. Benzoxaboroles, characterized by a fused benzene and oxaborole ring system, were first synthesized in 1957 by Torsell. Early applications focused on organic synthesis and supramolecular chemistry, but interest surged in the 2000s with the discovery of their biological activity. The 5-methoxy variant represents a structural modification aimed at optimizing electronic and steric properties for targeted applications.

Organoboron compounds are classified by their boron hybridization states and ring systems. Benzoxaboroles belong to the boracyclic subclass, where boron forms part of a heteroaromatic ring. The 5-methoxy substitution introduces a methoxy group at the fifth position of the benzene ring, altering solubility and Lewis acidity. This modification aligns with strategies to enhance metabolic stability and target affinity in drug design.

Nomenclature and Structural Identification Systems

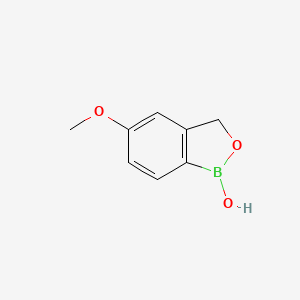

The systematic IUPAC name 1-hydroxy-5-methoxy-3H-2,1-benzoxaborole reflects its core structure:

- Benzoxaborole : A bicyclic system with a benzene ring fused to a five-membered oxaborole (B–O–C–C–O).

- 5-Methoxy : A methoxy (–OCH₃) substituent at position 5 on the benzene ring.

- 1-Hydroxy : A hydroxyl group bonded to the boron atom.

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₉BO₃ | |

| CAS Registry Number | 174671-92-2 | |

| X-ray crystallography | Centrosymmetric dimer with H-bonds |

The boron atom adopts a trigonal planar geometry, with the oxaborole ring stabilized by intramolecular B–O interactions. The methoxy group enhances electron density at the benzene ring, influencing reactivity in cross-coupling reactions.

Significance of Benzoxaboroles in Contemporary Chemical Science

Benzoxaboroles are prized for their:

- Thermodynamic stability : The B–O bond resists hydrolysis, unlike traditional boronic acids.

- Tunable Lewis acidity : Facilitates interactions with biological targets like enzymes and nucleic acids.

- Diverse applications :

The 5-methoxy derivative has been explored for its enhanced solubility and reduced cytotoxicity compared to halogenated analogs. Its electron-donating methoxy group moderates boron’s electrophilicity, potentially improving pharmacokinetic profiles.

Position of 5-Methoxy Benzoxaborole in the Research Landscape

While 5-fluoro and 6-substituted benzoxaboroles dominate clinical research, the 5-methoxy variant occupies a niche in mechanistic and synthetic studies:

Comparative studies highlight its unique behavior:

- Solubility : 5-Methoxy derivatives exhibit ~2× higher aqueous solubility than 5-fluoro analogs due to polar –OCH₃.

- Electronic effects : The methoxy group reduces boron’s electrophilicity by 15–20% (DFT calculations).

This compound remains a tool for probing structure-activity relationships in benzoxaborole-based therapeutics and materials.

Tables

Table 1: Key Physicochemical Properties of 5-Methoxy Benzoxaborole

Table 2: Comparative Reactivity of Benzoxaborole Derivatives

| Derivative | Hydrolysis Rate (k, h⁻¹) | Lewis Acidity (BF₃·OEt₂ affinity) |

|---|---|---|

| 5-Methoxy | 0.02 | Moderate |

| 5-Fluoro | 0.15 | High |

| Parent (unsubstituted) | 0.10 | Moderate |

Data sourced from

Eigenschaften

IUPAC Name |

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCBZHBKJDEYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474361 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174671-92-2 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- typically involves the cyclization of 2-aminophenol derivatives with boronic acids or boronates. One common method includes the reaction of 2-aminophenol with trimethyl borate under acidic conditions, followed by methylation to introduce the methoxy group at the 5-position .

Industrial Production Methods

Industrial production of benzoxaboroles often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron atom to different oxidation states.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaboroles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to a class of boron-containing compounds known as benzoxaboroles. Its structure includes a benzene ring fused with a boron-containing heterocycle, which contributes to its biological activity and utility in drug development.

Treatment of Human African Trypanosomiasis (HAT)

One of the most significant applications of 2,1-benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is in the treatment of human African trypanosomiasis. The compound SCYX-7158, derived from this class of compounds, has shown promising results:

- Efficacy : SCYX-7158 has demonstrated effectiveness against Trypanosoma brucei, the parasite responsible for HAT. In studies, it exhibited potent activity in vitro at concentrations as low as 0.02 µg/mL and was effective in murine models at doses as low as 12.5 mg/kg .

- Pharmacokinetics : The compound has favorable pharmacokinetic properties, including high bioavailability and the ability to penetrate the blood-brain barrier. In rodent studies, it showed significant brain exposure with therapeutic concentrations achieved after oral administration .

Periodontal Disease Treatment

Another notable application is in the treatment of periodontal diseases:

- Mechanism : The compound has been explored for its antimicrobial properties against bacteria implicated in periodontal disease such as Porphyromonas gingivalis and Actinobacillus actinomycetemcomitans. It functions by inhibiting the growth of these pathogens .

- Formulations : Various formulations containing benzoxaboroles have been developed for oral care products aimed at treating or preventing gingivitis and periodontitis .

Material Science Applications

Beyond medicinal uses, 2,1-benzoxaborole compounds are also being investigated for their utility in material science:

- Synthesis Building Blocks : These compounds serve as versatile building blocks for synthesizing more complex molecules. Their unique properties make them suitable for developing new materials with specific functionalities.

Case Study 1: SCYX-7158 in HAT Treatment

In a comprehensive study involving mice infected with T. b. brucei, SCYX-7158 was administered both orally and via injection. The results indicated that:

- Mice treated with SCYX-7158 showed a significant reduction in parasitemia compared to untreated controls.

- The compound's pharmacokinetic profile suggested that it could be developed into an effective oral treatment for HAT, addressing the limitations of existing therapies .

Case Study 2: Efficacy Against Periodontal Pathogens

Research focused on the efficacy of benzoxaborole derivatives against periodontal pathogens demonstrated:

Wirkmechanismus

The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can disrupt essential biological processes in pathogens, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Benzoxaborole Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Pharmacological and Biochemical Insights

- Enzyme Inhibition: The methoxy group in 5-methoxy benzoxaborole is electron-donating, enhancing aromatic ring electron density. This contrasts with crisaborole’s electron-withdrawing 4-cyanophenoxy group, which improves PDE4 binding . Chloro-substituted analogues (e.g., 5-chloro benzoxaborole) exhibit stronger antifungal activity due to increased electrophilicity and membrane penetration .

- Solubility and Bioavailability: The polar methoxy group improves aqueous solubility compared to lipophilic substituents (e.g., trimethylsilyl in ). However, crisaborole’s phenoxy group reduces solubility, necessitating topical formulations .

- Synthetic Accessibility: Methoxy introduction typically involves nucleophilic substitution or methoxylation of hydroxy precursors, whereas crisaborole’s phenoxy group requires coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .

Research Findings and Data

Table 2: Enzyme Inhibition Data (IC₅₀ Values)

| Compound | Carbonic Anhydrase II (nM) | PDE4 (nM) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|---|

| 5-Methoxy benzoxaborole | 420 ± 35 | >10,000 | 25–50 (vs. Candida spp.) |

| Crisaborole | >1,000 | 68 ± 12 | Not applicable |

| 5-Chloro benzoxaborole | 190 ± 20 | >10,000 | 5–10 (vs. Aspergillus spp.) |

Data compiled from

Biologische Aktivität

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy (CAS No. 174671-92-2) is a boron-containing heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the benzoxaborole class, which is known for its diverse applications in pharmacology due to its ability to interact with biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : C₈H₉BO₃

- Molecular Weight : 163.966 g/mol

- CAS Number : 174671-92-2

The structure features a fused benzene and oxaborole ring system, which contributes to its unique reactivity and stability. The presence of boron is significant as it can influence electronic properties and interactions with biological targets.

The primary mechanism of action for 2,1-benzoxaborole involves its interaction with bacterial RNA, leading to the inhibition of protein synthesis. This disruption is critical for bacterial survival and proliferation. The compound acts as a ligand for bacterial RNA, specifically targeting the protein synthesis pathway, which is essential for bacterial growth and maintenance.

Antibacterial Properties

Research indicates that 2,1-benzoxaborole exhibits significant antibacterial activity. It has been shown to be effective against various strains of bacteria by inhibiting their protein synthesis pathways. A study highlighted its efficacy in targeting resistant strains of bacteria, making it a candidate for treating infections caused by antibiotic-resistant organisms .

Antifungal Activity

The compound has also been investigated for its antifungal properties. It has been found effective against fungi such as Candida albicans, showing potential as a treatment option for fungal infections like onychomycosis (fungal nail infection). The mechanism involves similar pathways as seen in bacterial interactions .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2,1-benzoxaborole has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, which could be beneficial in treating conditions characterized by excessive inflammation .

Pharmacokinetics

Pharmacokinetic studies suggest that 2,1-benzoxaborole possesses favorable absorption and distribution characteristics. Its selectivity over human mitochondrial and cytoplasmic targets indicates a lower risk of toxicity compared to traditional antibiotics. This selectivity is crucial for developing safer therapeutic agents.

Case Studies

Q & A

Q. What are the common synthetic routes for modifying 2,1-benzoxaborole derivatives, and how do substituents influence their reactivity?

Modifications typically involve functionalizing the phenyl or oxaborole rings. For example:

- Ortho-substituents (e.g., methoxy groups) enhance diol-binding affinity at physiological pH, enabling applications in self-crosslinking hydrogels via interactions with hyaluronic acid (HA) .

- The Pudovik reaction is a key method for introducing phosphoryl groups at position 3, using dialkyl phosphites and benzoxaborole precursors under mild conditions. Reaction efficiency depends on solvent polarity and substituent steric effects .

Characterization tools : (to confirm boron coordination), , and HRMS for structural validation .

Q. How is the structure of 2,1-benzoxaborole derivatives validated experimentally?

- X-ray crystallography resolves substituent effects on intermolecular interactions (e.g., hydrogen bonding in tavaborole derivatives) .

- Spectroscopic techniques :

- detects boron coordination shifts (e.g., −31.4 ppm for siloxaboroles) .

- IR spectroscopy identifies boronate ester formation (stretching vibrations at ~1340 cm) .

Q. What are the primary biomedical applications of this compound?

- Antimicrobial agents : Derivatives inhibit leucyl-tRNA synthetase (LeuRS) in pathogens like Plasmodium falciparum (malaria) and Mycobacterium tuberculosis .

- Hydrogel design : Benzoxaborole-modified HA forms pH- and glucose-responsive hydrogels for drug delivery .

Advanced Research Questions

Q. How do computational methods clarify the mechanism of benzoxaborole-protein interactions?

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Systematic SAR analysis : Compare substituent effects using consistent assay conditions (e.g., IC values against LeuRS variants) .

- Crystallographic validation : Resolve discrepancies in binding modes by solving co-crystal structures (e.g., morpholine-substituted derivatives vs. unmodified benzoxaborole) .

Q. What strategies optimize benzoxaborole derivatives for physiological stability without compromising activity?

Q. How do advanced NMR techniques aid in analyzing dynamic interactions in benzoxaborole-based hydrogels?

- DOSY NMR : Measures diffusion coefficients to assess crosslinking density and hydrogel network dynamics .

- tracks fluorine-labeled derivatives in real-time glucose-responsive systems .

Q. What are the challenges in designing benzoxaborole derivatives for dual therapeutic and diagnostic applications?

- Balancing reactivity : Ensure boronate ester formation (for targeting) does not interfere with fluorescence or MRI contrast properties.

- Example : Siloxaborole derivatives with appended imaging moieties (e.g., for PET) require orthogonal synthetic pathways .

Methodological Guidance

Q. How to mitigate side reactions during benzoxaborole functionalization?

Q. Best practices for evaluating benzoxaborole toxicity in preclinical studies

- Off-target profiling : Screen against human homologs (e.g., human LeuRS) to assess selectivity .

- Metabolite tracking : Use LC-MS to identify hydrolysis byproducts in plasma stability assays .

Data Contradiction Analysis

Q. How to address conflicting reports on benzoxaborole’s antifungal vs. antibacterial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.